REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[S:10][C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[C:4]=2[N:5]=[N:6][N:7]=1.[CH3:15][O-:16].[Na+]>CO>[CH3:15][O:16][C:2]1[C:3]2[S:10][C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[C:4]=2[N:5]=[N:6][N:7]=1 |f:1.2|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=NN1)C1=C(S2)C=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature in 100 ml
|
Type
|
TEMPERATURE
|
Details
|
When the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
of 4-methoxy[1]-benzothieno[3,2-d]-v-triazine, m.p. 165°-167° C., crystallized
|
Type
|
CUSTOM
|
Details
|
no further purification
|
Name
|
|
Type
|
|
Smiles
|
COC=1C2=C(N=NN1)C1=C(S2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |